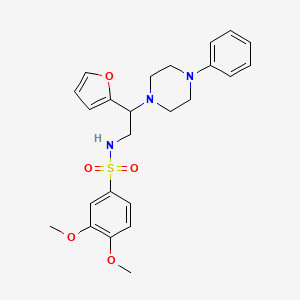
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H29N3O5S and its molecular weight is 471.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a furan ring, a phenylpiperazine moiety, and a sulfonamide functional group, which together suggest diverse interactions with biological targets. The molecular formula is C23H26N4O3, and it has garnered attention in pharmacological research due to its possible applications in treating neurological disorders and other conditions.
The unique structure of this compound allows it to interact with various neurotransmitter systems, particularly those involved in mood regulation and anxiety. Although the precise mechanism of action remains under investigation, several studies suggest that it may modulate serotonin receptors and other neurotransmitter pathways.
Table 1: Structural Characteristics
| Compound Name | Molecular Formula | Key Functional Groups | Potential Targets |
|---|---|---|---|
| This compound | C23H26N4O3 | Furan, Phenylpiperazine, Sulfonamide | Serotonin Receptors, Neurotransmitter Systems |
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant activity as potential antidepressants and anxiolytics. The furan and phenylpiperazine components are known to influence serotonin pathways, which are crucial in mood regulation.
- Serotonin Receptor Modulation : Preliminary studies suggest that this compound may act as a partial agonist or antagonist at serotonin receptors, particularly 5-HT_1A and 5-HT_2A receptors. This interaction could lead to anxiolytic effects.
- Neuroprotective Properties : The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective effects. It may inhibit neuroinflammation and oxidative stress, common pathways in neurodegenerative diseases.
Antimicrobial Activity
Some derivatives of compounds with similar structures have shown antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, its sulfonamide group indicates potential activity against bacterial infections.
Study 1: Neuropharmacological Assessment
In a study evaluating the effects of structurally similar compounds on anxiety-like behavior in rodents, researchers found that administration led to significant reductions in anxiety levels as measured by the elevated plus maze test. The study concluded that the modulation of serotonergic pathways was likely responsible for these effects.
Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial activity of related compounds against various bacterial strains. While direct data on this compound was not available, results indicated that sulfonamide derivatives exhibited promising antibacterial activity.
属性
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-30-23-11-10-20(17-24(23)31-2)33(28,29)25-18-21(22-9-6-16-32-22)27-14-12-26(13-15-27)19-7-4-3-5-8-19/h3-11,16-17,21,25H,12-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEIUUCIEORVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














